Cas no 898750-44-2 (2,3-Dimethyl-2'-morpholinomethyl benzophenone)

2,3-Dimethyl-2'-morpholinomethyl benzophenone is a specialized benzophenone derivative featuring a morpholinomethyl substituent at the 2' position and methyl groups at the 2 and 3 positions. This structural modification enhances its utility as a photoinitiator in UV-curable coatings, inks, and adhesives, offering improved solubility and reactivity compared to conventional benzophenone derivatives. The morpholine moiety contributes to efficient hydrogen abstraction, facilitating faster polymerization under UV light. Its stability under processing conditions and compatibility with various resin systems make it a reliable choice for industrial applications requiring precise curing performance. The compound is particularly valued for its balanced reactivity and low volatility.
2,3-Dimethyl-2'-morpholinomethyl benzophenone structure
898750-44-2 structure
Product Name:2,3-Dimethyl-2'-morpholinomethyl benzophenone
CAS No:898750-44-2
MF:C20H23NO2
MW:309.402125597
MDL:MFCD03842423
CID:1945960
PubChem ID:24725144
Update Time:2025-10-29

2,3-Dimethyl-2'-morpholinomethyl benzophenone Chemical and Physical Properties

Names and Identifiers

    • (2,3-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
    • CTK5G3686
    • AG-H-63440
    • 2,3-Dimethyl-2'-morpholinomethyl benzophenone
    • 2,3-DICHLOROACETOPHENONE
    • 2,3-DIMETHYL-2'-MORPHOLINOMETHYLBENZOPHENONE
    • MFCD03842423
    • AKOS016020905
    • 898750-44-2
    • DTXSID30643540
    • (2,3-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
    • MDL: MFCD03842423
    • Inchi: 1S/C20H23NO2/c1-15-6-5-9-18(16(15)2)20(22)19-8-4-3-7-17(19)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3
    • InChI Key: TTYJLSFASXIQNW-UHFFFAOYSA-N
    • SMILES: O1CCN(CC2=CC=CC=C2C(C2C=CC=C(C)C=2C)=O)CC1

Computed Properties

  • Exact Mass: 309.17300
  • Monoisotopic Mass: 309.172878976Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.54000
  • LogP: 3.30450

2,3-Dimethyl-2'-morpholinomethyl benzophenone Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,3-Dimethyl-2'-morpholinomethyl benzophenone Suppliers

Amadis Chemical Company Limited
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(CAS:898750-44-2)2,3-Dimethyl-2'-morpholinomethyl benzophenone
Order Number:A1189321
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:09
Price ($):393.0
Email:sales@amadischem.com

2,3-Dimethyl-2'-morpholinomethyl benzophenone Related Literature

Additional information on 2,3-Dimethyl-2'-morpholinomethyl benzophenone

Introduction to 2,3-Dimethyl-2'-morpholinomethyl benzophenone (CAS No. 898750-44-2)

2,3-Dimethyl-2'-morpholinomethyl benzophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898750-44-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzophenone derivatives, characterized by its unique structural and functional properties. The presence of both methyl groups at the 2 and 3 positions of the benzene ring, coupled with a morpholinomethyl substituent at the 2'-position, imparts distinct reactivity and potential applications in synthetic chemistry and medicinal chemistry.

The benzophenone core structure is well-known for its role as a photosensitizer and UV absorber, making it valuable in various industrial applications, including cosmetics and photodynamic therapy. The morpholine moiety introduces nitrogen heterocyclic characteristics, which can influence the compound's solubility, metabolic stability, and interaction with biological targets. This combination of structural features makes 2,3-Dimethyl-2'-morpholinomethyl benzophenone a promising candidate for further exploration in drug development and material science.

In recent years, there has been growing interest in benzophenone derivatives as intermediates in the synthesis of pharmaceuticals. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, allows for the creation of more complex molecular architectures. Researchers have leveraged these properties to develop novel compounds with enhanced pharmacological activities. For instance, modifications to the benzophenone ring can alter electronic distribution, affecting binding affinity to biological receptors.

The morpholinomethyl group in 2,3-Dimethyl-2'-morpholinomethyl benzophenone is particularly noteworthy for its potential role in enhancing bioavailability and reducing toxicity. Morpholine derivatives are commonly found in drugs due to their favorable pharmacokinetic profiles. Studies have shown that incorporating morpholine groups can improve solubility in water-based environments, facilitating better absorption and distribution within biological systems. This characteristic is especially relevant in the development of oral medications and injectable formulations.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2,3-Dimethyl-2'-morpholinomethyl benzophenone for their suitability as drug candidates. Molecular modeling techniques predict interactions between this compound and target enzymes or receptors with high accuracy. Such simulations have guided experimental design, reducing the time and cost associated with traditional trial-and-error approaches. The integration of machine learning algorithms further refines these predictions by identifying patterns across large datasets of chemical structures and biological responses.

The pharmaceutical industry has also explored 2,3-Dimethyl-2'-morpholinomethyl benzophenone for its potential applications in treating inflammatory diseases. Benzophenone derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory enzymes. The presence of the morpholine group may enhance these effects by stabilizing enzyme-inhibitor complexes or improving cellular uptake. Preclinical studies have demonstrated promising results in animal models of inflammation, suggesting that this compound could be a valuable addition to therapeutic strategies.

Beyond pharmaceutical applications, 2,3-Dimethyl-2'-morpholinomethyl benzophenone has shown promise in materials science. Its photochemical properties make it suitable for use in advanced polymers that require UV stability or photochromic behavior. Researchers are investigating its potential as a crosslinking agent or additive to improve material durability under exposure to sunlight or other environmental stressors. These findings highlight the versatility of this compound across multiple scientific disciplines.

The synthesis of 2,3-Dimethyl-2'-morpholinomethyl benzophenone involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity while minimizing side products. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient introduction of functional groups onto the benzophenone core. These innovations ensure that researchers can produce high-quality samples for further characterization and application development.

Characterization techniques play a crucial role in understanding the properties of 2,3-Dimethyl-2'-morpholinomethyl benzophenone. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about molecular structure, while mass spectrometry confirms molecular weight and fragmentation patterns. X-ray crystallography offers insights into solid-state arrangements when applicable. These analytical methods collectively contribute to a comprehensive understanding of the compound's behavior under different conditions.

The future prospects for 2,3-Dimethyl-2'-morpholinomethyl benzophenone are bright, with ongoing research uncovering new applications and refining synthetic routes. Collaborative efforts between academia and industry will likely accelerate its translation from laboratory-scale production to commercial use. As regulatory frameworks evolve to support innovative drug development, compounds like this one may find expanded roles in treating complex diseases or enhancing material performance.

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Amadis Chemical Company Limited
(CAS:898750-44-2)2,3-Dimethyl-2'-morpholinomethyl benzophenone
A1189321
Purity:99%
Quantity:1g
Price ($):393.0
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